

Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfonate

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Compound of Interest

Compound Name: *4-Formylphenyl benzenesulfonate*

Cat. No.: *B184944*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl benzenesulfonate is an organic compound with the molecular formula $C_{13}H_{10}O_4S$ and a molecular weight of 262.28 g/mol .^[1] Its structure, featuring a reactive aldehyde group and a benzenesulfonate ester, makes it a potentially valuable intermediate in organic synthesis and drug discovery. The aldehyde functionality can undergo a variety of chemical transformations, while the benzenesulfonate group can act as a leaving group in nucleophilic substitution reactions. A thorough analytical characterization is crucial to confirm the identity, purity, and stability of **4-Formylphenyl benzenesulfonate** for its application in research and development.

This document provides a comprehensive overview of the key analytical techniques for the characterization of **4-Formylphenyl benzenesulfonate**, including detailed experimental protocols and expected data. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented is predictive and based on the analysis of structurally similar compounds.

Key Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of **4-Formylphenyl benzenesulfonate**.

The following techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the compound.
- Thermal Analysis (TGA/DSC): To assess thermal stability and decomposition profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for the characterization of **4-Formylphenyl benzenesulfonate**.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm for **4-Formylphenyl benzenesulfonate**, referenced to a standard solvent signal. These predictions are based on the known chemical shifts of benzenesulfonates and substituted benzaldehydes.

Table 1: Predicted ^1H NMR Data for **4-Formylphenyl benzenesulfonate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic-H	9.9 - 10.1	Singlet	-
Aromatic-H (formylphenyl)	7.9 - 8.1	Doublet	~8.0
Aromatic-H (formylphenyl)	7.3 - 7.5	Doublet	~8.0
Aromatic-H (benzenesulfonate)	7.8 - 8.0	Multiplet	-
Aromatic-H (benzenesulfonate)	7.5 - 7.7	Multiplet	-

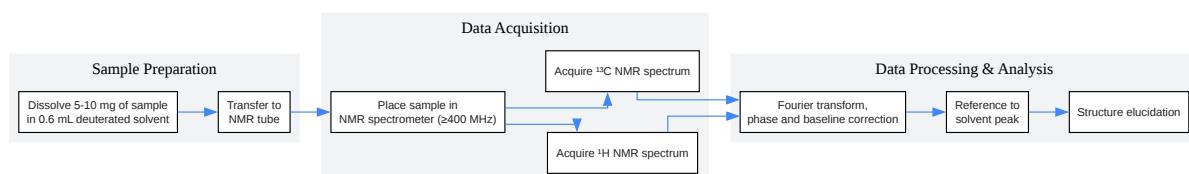
Table 2: Predicted ^{13}C NMR Data for **4-Formylphenyl benzenesulfonate**

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehydic C=O	190 - 192
Aromatic C (quaternary, formylphenyl, C-O)	153 - 155
Aromatic C (quaternary, benzenesulfonate, C-S)	144 - 146
Aromatic C-H (benzenesulfonate)	134 - 136
Aromatic C (quaternary, formylphenyl)	133 - 135
Aromatic C-H (formylphenyl)	130 - 132
Aromatic C-H (benzenesulfonate)	129 - 131
Aromatic C-H (formylphenyl)	122 - 124

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **4-Formylphenyl benzenesulfonate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a spectral width of approximately 12 ppm.
 - Set the relaxation delay to at least 1 second.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Use a spectral width of approximately 220 ppm.
 - A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.



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NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

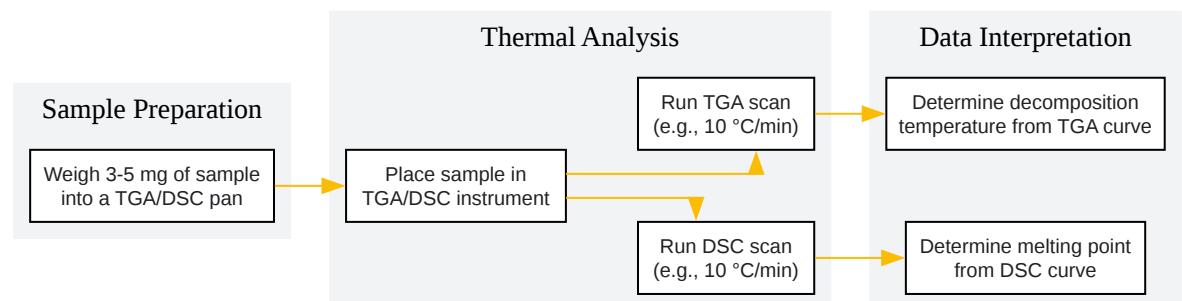
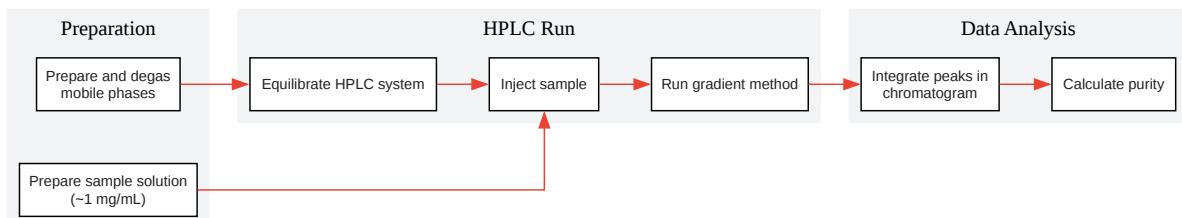
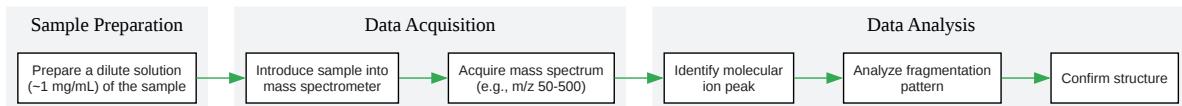
Predicted Mass Spectral Data

Table 3: Predicted Mass Spectrometry Data for **4-Formylphenyl benzenesulfonate**

m/z Value	Predicted Identity
262	$[M]^+$ (Molecular Ion)
141	$[C_6H_5SO_2]^+$ (Benzenesulfonyl cation)
121	$[C_7H_5O_2]^+$ (4-Formylphenoxyde cation)
93	$[C_6H_5O]^+$ (Phenoxyde cation)
77	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocol for MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or inject it via an HPLC system.
 - Acquire the mass spectrum in a positive or negative ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.



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References

- 1. 4-formylphenyl benzenesulfonate [chemicalbook.com]

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